molecular formula C13H16OS B8329143 S-phenyl cyclohexanecarbothioate

S-phenyl cyclohexanecarbothioate

Cat. No.: B8329143
M. Wt: 220.33 g/mol
InChI Key: YDDAIPNDFFZIAR-UHFFFAOYSA-N
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Description

S-Phenyl cyclohexanecarbothioate (CAS RN 58587-03-4) is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . It is characterized as a thiocarboxylate ester, featuring a cyclohexane ring linked to a phenyl moiety via a carbothioate group . This structure combines the steric bulk of the cyclohexane ring with the electron-rich phenyl group, which influences its physical properties and reactivity . Synthesis and Characterization This compound can be synthesized via a one-pot thiourea-mediated thioesterification reaction involving cyclohexanecarboxylic acid and an aryl source, yielding the product as a yellow liquid . The compound's identity can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can identify key structural signals, with the thioester carbonyl carbon expected to appear at approximately 200 ppm in 13C NMR . Infrared (IR) Spectroscopy can detect characteristic stretches for the C=O bond around 1680–1720 cm⁻¹ and the C-S bond around 600–700 cm⁻¹ . Research Context and Value Thioesters like this compound are valuable intermediates in organic synthesis. Recent methodologies highlight the use of such S-aryl thioesters as odorless aryl sulfur sources in iron-catalyzed carbonylative coupling reactions for the synthesis of sterically hindered alkyl thioesters, which are otherwise challenging to produce . Furthermore, related cyclohexanecarboxamide scaffolds are of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel compounds with potential anticonvulsant effects . This underscores the relevance of the cyclohexane core in developing new pharmacologically active agents. Handling and Storage This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . It should be stored sealed in a dry environment at room temperature (20 to 22 °C) to maintain stability . Researchers should refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

S-phenyl cyclohexanecarbothioate

InChI

InChI=1S/C13H16OS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2

InChI Key

YDDAIPNDFFZIAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

S-tert-Butyl Cyclohexanecarbothioate (CAS: 54829-37-7)

  • Structure : Replaces the phenyl group with a tert-butyl moiety.
  • This steric effect may enhance stability under acidic or basic conditions .
  • Applications : Likely used in sterically demanding synthetic pathways.

S-Phenyl Pyrrolidine-1-carbothioate (CAS: 138906-08-8)

  • Structure : Substitutes the cyclohexane ring with a pyrrolidine (5-membered amine ring).
  • Properties : Molecular weight 229.34 g/mol , higher boiling point (327.1°C ), and density 1.21 g/cm³ .
  • Reactivity : The pyrrolidine nitrogen may participate in coordination or hydrogen bonding, altering solubility and reactivity compared to the cyclohexane derivative.

S-Methyl Cyclohexene-1-carbothioate (CAS: 5828-09-1)

  • Structure : Features a cyclohexene ring (unsaturated) and a methyl group instead of phenyl.
  • Properties : Unsaturation increases electrophilicity, making it more reactive in addition reactions. The methyl group reduces steric bulk compared to phenyl .
  • Applications: Potential use in Diels-Alder reactions due to the conjugated diene system.

Phenyl Thiobenzoate (CAS: 884-09-3)

  • Structure : Replaces the cyclohexane ring with a benzene ring.
  • Properties : Molecular formula C₁₃H₁₀OS , molecular weight 214.28 g/mol .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) PSA (Ų)
This compound 58587-03-4 C₁₃H₁₆OS 220.33 N/A N/A 42.37
S-Phenyl pyrrolidine-1-carbothioate 138906-08-8 C₁₁H₁₃NOS 229.34 327.1 1.21 20.31
S-Methyl cyclohexene-1-carbothioate 5828-09-1 C₈H₁₀OS 154.23 N/A N/A N/A
Phenyl thiobenzoate 884-09-3 C₁₃H₁₀OS 214.28 N/A N/A N/A

Key Research Findings

Steric Effects : The tert-butyl derivative’s steric bulk (CAS: 54829-37-7) may hinder nucleophilic substitution, making it less reactive than this compound in SN2 mechanisms .

Thermal Stability : S-Phenyl pyrrolidine-1-carbothioate (CAS: 138906-08-8) exhibits a high boiling point (327.1°C ), suggesting superior thermal stability compared to the cyclohexane analogue .

Reactivity Trends : Unsaturated analogues like S-methyl cyclohexene-1-carbothioate (CAS: 5828-09-1) show enhanced reactivity in cycloaddition reactions due to conjugated double bonds .

Aromatic vs. Aliphatic Cores : Phenyl thiobenzoate (CAS: 884-09-3) benefits from aromatic stabilization but lacks the conformational flexibility of cyclohexane-based thiocarboxylates, impacting its interaction with enzymes or catalysts .

Preparation Methods

Thiourea-Mediated Thioesterification

The most well-documented synthesis of S-phenyl cyclohexanecarbothioate (3g) involves a one-pot reaction utilizing cyclohexanecarboxylic acid, 1,1,3,3-tetramethylthiourea, and 4-iodobenzaldehyde. Despite the nomenclature suggesting the use of iodobenzene, the reported method specifies 4-iodobenzaldehyde as the aryl iodide source, which may indicate a discrepancy in the substrate or a specialized reaction mechanism.

Reagents and Stoichiometry

  • Cyclohexanecarboxylic acid : 25.5 mg (0.2 mmol, 1.0 equiv)

  • 1,1,3,3-Tetramethylthiourea : 79.5 mg (0.6 mmol, 3.0 equiv)

  • 4-Iodobenzaldehyde : 139.0 mg (0.6 mmol, 3.0 equiv)

Reaction Conditions

The reaction proceeds under ambient conditions in a polar aprotic solvent, though the exact solvent is unspecified in the available data. The mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

Purification

The crude product is purified via flash column chromatography using a hexane:ethyl acetate (75:1) eluent system, yielding this compound as a yellow liquid in 40% yield (15.0 mg).

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.35 (m, 5H, aromatic), 2.65–2.55 (m, 1H, cyclohexane CH), 2.05–1.95 (m, 2H), 1.87–1.77 (m, 2H), 1.72–1.65 (m, 1H), 1.58–1.47 (m, 2H), 1.38–1.17 (m, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 200.8 (C=S), 134.6, 129.1, 128.0 (aromatic carbons), 52.5, 29.6, 25.6, 25.5 (cyclohexane carbons).

  • HRMS : Calculated for C₁₃H₁₆OS (M+H⁺): 239.0900; Found: 239.0900.

Mechanistic Considerations

The reaction likely proceeds via a nucleophilic acyl substitution mechanism. Cyclohexanecarboxylic acid is activated by the thiourea reagent, forming a reactive intermediate that undergoes sulfur transfer. The aryl iodide then displaces the leaving group, yielding the thioester. The use of 4-iodobenzaldehyde as the aryl source remains unconventional for forming a simple phenyl group, suggesting potential in situ reduction or a typographical error in the substrate identity.

Comparative Analysis of Related Thioesters

While this compound is synthesized in 40% yield, analogous compounds with electron-withdrawing substituents exhibit higher efficiencies. For example:

CompoundSubstituentYieldEluent Ratio (Hexane:EtOAc)
3fCF₃92%300:1
3iBiphenyl70%300:1
3pNaphthyl68%300:1

These data suggest that steric and electronic factors significantly influence reaction efficiency.

Challenges and Optimizations

The moderate yield (40%) of the primary method highlights opportunities for improvement. Potential optimizations include:

  • Solvent Screening : Testing polar solvents like DMF or DMSO to enhance intermediate stability.

  • Catalyst Exploration : Introducing palladium or copper catalysts to facilitate aryl coupling.

  • Temperature Modulation : Conducting reactions under reflux to accelerate kinetics.

Q & A

Q. What are the optimal synthetic conditions for preparing S-phenyl cyclohexanecarbothioate with high yield and purity?

  • Methodological Answer : The synthesis of thioesters like this compound typically involves nucleophilic substitution or esterification under controlled conditions. Key parameters include:
  • Catalyst Selection : Use of mild bases (e.g., pyridine) or coupling agents (e.g., 2-chloro-N-methylpyridinium iodide) to activate carboxylic acid derivatives .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions such as hydrolysis or oxidation .
  • Solvent Choice : Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) prevent unwanted hydrolysis of intermediates .
    Post-synthesis, purification via column chromatography or recrystallization is critical. For reproducibility, document all parameters (e.g., molar ratios, reaction time) in the experimental section .

Q. Which spectroscopic and analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity by identifying key signals (e.g., thioester carbonyl at ~200 ppm in 13C^{13}C) .
  • Infrared (IR) Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1680–1720 cm1^{-1}, C-S at ~600–700 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Purity Assessment : Use HPLC with UV detection or melting point analysis to ensure >95% purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, and monitor via UV-Vis spectroscopy over time .
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in samples; store in desiccators with inert gas .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity) .
  • PubChem Data : Cross-reference experimental properties (e.g., boiling point, density) with computational predictions for validation .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel thioester derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguous signals (e.g., overlapping peaks in 1H^1H NMR) .
  • Isotopic Labeling : Use 34S^{34}S-labeled analogs to confirm sulfur-related vibrational modes in IR .
  • Reproducibility Checks : Repeat experiments under identical conditions and compare with literature data from authoritative databases (e.g., PubChem, CAS Common Chemistry) .

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in large-scale syntheses .
  • Chiral Catalysts : Employ enantioselective catalysts (e.g., organocatalysts) to control stereochemistry during cyclization .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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